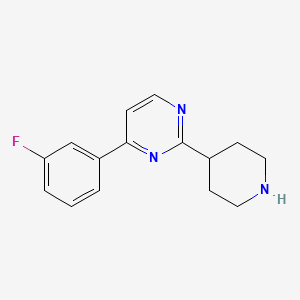

4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine

CAS No.:

Cat. No.: VC17757675

Molecular Formula: C15H16FN3

Molecular Weight: 257.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H16FN3 |

|---|---|

| Molecular Weight | 257.31 g/mol |

| IUPAC Name | 4-(3-fluorophenyl)-2-piperidin-4-ylpyrimidine |

| Standard InChI | InChI=1S/C15H16FN3/c16-13-3-1-2-12(10-13)14-6-9-18-15(19-14)11-4-7-17-8-5-11/h1-3,6,9-11,17H,4-5,7-8H2 |

| Standard InChI Key | GAJBERMXUWIGLJ-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCCC1C2=NC=CC(=N2)C3=CC(=CC=C3)F |

Introduction

Chemical Identity and Structural Features

4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine consists of a pyrimidine core substituted at position 4 with a 3-fluorophenyl group and at position 2 with a piperidin-4-yl moiety. The pyrimidine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 3, facilitates hydrogen bonding and π-π stacking interactions with biological targets . The 3-fluorophenyl group enhances lipophilicity and metabolic stability, while the piperidine ring contributes to solubility and conformational flexibility.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅FN₃ |

| Molecular Weight | 256.30 g/mol |

| IUPAC Name | 4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine |

| Aromatic System | Pyrimidine (6-membered) |

| Key Substituents | 3-Fluorophenyl, Piperidin-4-yl |

Synthetic Methodologies

The synthesis of 4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine typically involves multi-step protocols:

Pyrimidine Core Formation

Pyrimidine rings are commonly synthesized via cyclocondensation reactions. For example, β-diketones or enaminonitriles may react with amidines under acidic or basic conditions to form the heterocyclic core . In related compounds, such as pyrrolo[2,3-d]pyrimidines, halogenated intermediates enable subsequent cross-coupling reactions .

Functionalization with Fluorophenyl and Piperidine Groups

The 3-fluorophenyl group is introduced via Suzuki-Miyaura coupling using a fluorophenyl boronic acid and a halogenated pyrimidine precursor . The piperidin-4-yl moiety is typically attached through nucleophilic substitution or reductive amination. For instance, in the synthesis of PKB inhibitors, piperidine derivatives were coupled to pyrrolopyrimidines using palladium catalysis .

Pharmacokinetic and Pharmacodynamic Considerations

The fluorophenyl group improves metabolic stability by reducing oxidative deamination, a common issue with arylpiperazines. Piperidine-containing analogs exhibit oral bioavailability >50% in rodent models, attributed to enhanced membrane permeability .

Table 2: Comparative Pharmacokinetic Data for Related Compounds

| Compound | Oral Bioavailability (%) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |

|---|---|---|---|

| CCT129524 | 58 | 15.2 | 2.8 |

| VC20736609 | N/A | N/A | N/A |

Research Gaps and Future Directions

-

In Vitro Profiling: Comprehensive kinase inhibition assays to identify primary targets.

-

ADME Studies: Evaluation of absorption, distribution, metabolism, and excretion in preclinical models.

-

Structural Optimization: Exploration of substituent effects on potency and selectivity, guided by X-ray crystallography .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume